molecular formula C15H13N3O2S B6525798 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 1011680-10-6

2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine

Cat. No. B6525798
CAS RN: 1011680-10-6
M. Wt: 299.3 g/mol
InChI Key: KWLGYJJLTXXGRX-UHFFFAOYSA-N
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Description

The compound “2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine” is a type of substituted pyridine . Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of such compounds involves a structural-based molecular docking approach . The compounds were synthesized and characterized well by using conventional methods .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed through single crystal XRD analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be improved by introducing various functional groups into the pyridine scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action for these compounds was observed through morphological changes and western blotting analysis .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . These findings may furnish the lead for further development .

properties

IUPAC Name

2-(phenoxymethyl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-7-13(8-3-1)19-10-14-17-18-15(20-14)21-11-12-6-4-5-9-16-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLGYJJLTXXGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenoxymethyl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole

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